molecular formula C21H18N2O B029473 Calindol Amide CAS No. 374933-28-5

Calindol Amide

Cat. No.: B029473
CAS No.: 374933-28-5
M. Wt: 314.4 g/mol
InChI Key: XLXUKYDIQFPOCY-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calindol Amide can be synthesized through the direct condensation of carboxylic acids and amines. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction provides the amide product in moderate to excellent yields and high purity . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbodiimides or benzotriazole structures as coupling reagents . These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.

Comparison with Similar Compounds

Biological Activity

Calindol amide is a compound derived from the indole structure, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of calcium-sensing receptors (CaSR). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

This compound belongs to a class of compounds known for their diverse pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and metabolic disorders.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with acylating agents. The specific synthetic pathways can influence the biological activity of the resulting compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological efficacy .

3.1 Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against HeLa and HT29 cells with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 0.31 μM for HT29) while showing reduced toxicity towards normal cell lines .

3.2 Modulation of Calcium-Sensing Receptor (CaSR)

This compound functions as a positive allosteric modulator (PAM) of CaSR, which plays a crucial role in calcium homeostasis and related physiological processes. Research indicates that this compound enhances the receptor's response to calcium ions, potentially leading to therapeutic benefits in conditions like hyperparathyroidism without the adverse effects typically associated with other CaSR modulators .

4. Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound Target Activity IC50 (μM) Notes
This compoundHeLa Cancer CellsAntiproliferative0.31Significant activity against cancer cells
HT29 Cancer CellsAntiproliferative25Lower activity compared to HeLa
Normal Cells (3T3)Cytotoxicity164.3High dose required for effect
Calcium-Sensing ReceptorPositive Allosteric Modulation-Enhances response to Ca2+

5.1 In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent. The modulation of CaSR by this compound has also been linked to improved metabolic profiles in animal models, suggesting broader therapeutic applications beyond oncology .

5.2 Clinical Implications

The clinical implications of this compound are particularly promising in managing conditions characterized by dysregulated calcium metabolism, such as primary hyperparathyroidism. Its ability to modulate CaSR without severe gastrointestinal side effects makes it a favorable candidate compared to traditional treatments like cinacalcet .

6. Conclusion

This compound exhibits significant biological activity through its antiproliferative properties and modulation of calcium-sensing receptors. Ongoing research is essential to further elucidate its mechanisms and therapeutic potential across various medical disciplines.

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462083
Record name Calindol Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374933-28-5
Record name Calindol Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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